Bivamelagon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2641595-54-0 |

|---|---|

Molecular Formula |

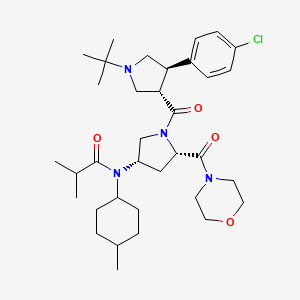

C35H53ClN4O4 |

Molecular Weight |

629.3 g/mol |

IUPAC Name |

N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |

InChI |

InChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1 |

InChI Key |

QLOCFNAGHBVTJD-JBHFHXMJSA-N |

Isomeric SMILES |

CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |

Canonical SMILES |

CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Bivamelagon: A Novel Oral MC4R Agonist for the Treatment of Hypothalamic Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypothalamic obesity is a rare, debilitating condition resulting from damage to the hypothalamic region of the brain, leading to impaired melanocortin-4 receptor (MC4R) pathway signaling, hyperphagia, and severe obesity. Bivamelagon (formerly LB54640) is an investigational, orally administered, small-molecule MC4R agonist being developed by Rhythm Pharmaceuticals, under license from LG Chem, as a potential therapeutic intervention for this condition. Preclinical and clinical data suggest that this compound effectively activates the MC4R, leading to statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger in patients with hypothalamic obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the development of this compound.

Introduction to Hypothalamic Obesity and the Melanocortin-4 Receptor (MC4R) Pathway

Hypothalamic obesity is a form of obesity caused by damage to the hypothalamus, a critical brain region for regulating energy homeostasis. This damage can result from brain tumors (such as craniopharyngioma), surgery, radiation, trauma, or inflammation. The hypothalamus contains key neuronal circuits that control appetite and energy expenditure, with the MC4R pathway playing a central role.

The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. In hypothalamic obesity, damage to the neurons that produce α-MSH or express MC4R disrupts this critical signaling pathway, leading to unrelenting hunger (hyperphagia) and significant weight gain.

This compound: A Potent and Orally Bioavailable MC4R Agonist

This compound is a small-molecule agonist of the MC4R designed for oral administration. Its mechanism of action is to directly activate the MC4R, thereby bypassing the upstream defects in the MC4R pathway that are characteristic of hypothalamic obesity. By mimicking the action of α-MSH, this compound aims to restore the downstream signaling that regulates appetite and body weight.

Preclinical Pharmacology

Preclinical studies have demonstrated the potency and on-target activity of this compound. In vitro assays have characterized its binding affinity and functional activity at the human MC4R.

| Parameter | Value | Assay Type |

| Ki | 65 nM | Competitive Binding Assay |

| EC50 (cAMP) | 36.5 nM | cAMP Accumulation Assay |

| EC50 (β-arrestin) | 4.6 nM | β-arrestin Recruitment Assay |

| EC50 (Luci Assay) | 0.562 nM | Luciferase Reporter Assay |

| Table 1: In Vitro Pharmacological Profile of this compound[1] |

In vivo studies in animal models of obesity have confirmed the efficacy of this compound. In diet-induced obesity (DIO) mouse and rat models, oral administration of this compound resulted in a significant, dose-dependent reduction in food intake and body weight. The weight-lowering effects of this compound were absent in MC4R knockout mice, confirming its on-target mechanism of action[2].

| Animal Model | Treatment | Outcome |

| Diet-Induced Obese Mice | This compound (oral, once daily) | Significant reduction in body weight and food intake. |

| Diet-Induced Obese Rats | This compound (oral, once daily) | Significant reduction in body weight and food intake. |

| MC4R Knockout Mice (HFD) | This compound (oral) | No significant effect on body weight, confirming on-target activity. |

| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models[2] |

Clinical Development in Hypothalamic Obesity

This compound is currently being evaluated in a Phase 2 clinical trial (SIGNAL; NCT06046443) for the treatment of acquired hypothalamic obesity[3].

Phase 2 "SIGNAL" Trial (NCT06046443)

The SIGNAL trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in patients aged 12 years and older with hypothalamic obesity[4].

Key Trial Design Elements:

-

Participants: 28 patients with acquired hypothalamic obesity.

-

Intervention: Oral, once-daily administration of this compound at three different doses (200 mg, 400 mg, 600 mg) or placebo.

-

Duration: 14-week double-blind treatment period, followed by an open-label extension of up to 52 weeks.

-

Primary Endpoint: Percent change in Body Mass Index (BMI) from baseline at 14 weeks.

-

Secondary Endpoints: Change in hunger scores, body weight, and safety/tolerability.

Topline Phase 2 Clinical Trial Results

Topline results from the 14-week placebo-controlled portion of the SIGNAL trial demonstrated that this compound met its primary endpoint, showing statistically significant and clinically meaningful reductions in BMI compared to placebo.

| Treatment Group (14 weeks) | N | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |

| This compound 600 mg | 8 | -9.3% | 0.0004 |

| This compound 400 mg | 7 | -7.7% | 0.0002 |

| This compound 200 mg | 6 | -2.7% | 0.0180 |

| Placebo | 7 | +2.2% | - |

| Table 3: Topline Efficacy Results from the Phase 2 SIGNAL Trial |

Patients treated with the 400 mg and 600 mg doses of this compound also experienced a mean reduction of 2.8 points in their "most" hunger scores on a 10-point scale. The safety and tolerability profile of this compound was consistent with the MC4R agonist class, with the most common adverse events being mild to moderate nausea and diarrhea.

Detailed Mechanism of Action and Signaling Pathway

This compound acts as a functional analog of α-MSH, binding to and activating the MC4R. The MC4R is coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in appetite regulation and energy homeostasis, such as brain-derived neurotrophic factor (BDNF) and single-minded 1 (SIM1). This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure.

References

- 1. LG Chem Life Sciences USA [innovation.lgchem.com]

- 2. innovation.lgchem.com [innovation.lgchem.com]

- 3. rhythmtx.com [rhythmtx.com]

- 4. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

Bivamelagon: A Technical Whitepaper on a Novel, Orally Active, Selective Melanocortin-4 Receptor (MC4R) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640) is an investigational, orally bioavailable, small-molecule, selective melanocortin-4 receptor (MC4R) agonist currently in clinical development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem and licensed by Rhythm Pharmaceuticals, this compound offers a promising therapeutic approach by targeting the MC4R pathway, a critical regulator of energy homeostasis and appetite.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. It plays a pivotal role in the leptin-melanocortin pathway, which is essential for regulating energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to reduced food intake and increased energy expenditure. Genetic defects in the MC4R pathway can result in severe hyperphagia and early-onset obesity.

This compound is designed as a potent and selective agonist of the MC4R, aiming to restore the function of this impaired pathway. Its oral route of administration presents a significant advantage over injectable therapies.[1] This whitepaper details the scientific foundation for this compound as a selective MC4R agonist.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the MC4R. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to the Gαs subunit of the heterotrimeric G-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects on appetite and energy expenditure.

Furthermore, MC4R activation can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as potentially activating other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data

In Vitro Potency and Affinity

The following table summarizes the in vitro pharmacological data for this compound.

| Parameter | Value | Assay | Cell Line |

| EC50 (cAMP) | 36.5 nM | cAMP Accumulation Assay | Not Specified |

| EC50 (β-arrestin) | 4.6 nM | β-Arrestin Recruitment Assay | U2OS |

| Ki | 65 nM | Radioligand Binding Assay | Not Specified |

Table 1: In Vitro Pharmacology of this compound.

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in various rodent models of obesity. The on-target effect was confirmed in MC4R knockout mice, where the weight loss effects were absent.

| Model | Treatment | Duration | Body Weight Change vs. Vehicle | Food Intake Change vs. Vehicle |

| Diet-Induced Obese (DIO) Mice | This compound (oral, once daily) | 2 Weeks | Significant Reduction | Significant Reduction |

| Diet-Induced Obese (DIO) Rats | This compound (oral, once daily) | Not Specified | Significant Reduction | Significant Reduction |

| KK-Ay Mice | This compound (oral, once daily) | Not Specified | Significant Reduction | Significant Reduction |

Table 2: Summary of Preclinical In Vivo Efficacy of this compound.

Clinical Efficacy (Phase 2)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with acquired hypothalamic obesity.

| Treatment Group (14 weeks) | N | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo | Mean 'Most' Hunger Score Reduction (points) |

| This compound 600mg | 8 | -9.3% | 0.0004 | >2.8 |

| This compound 400mg | 7 | -7.7% | 0.0002 | >2.8 |

| This compound 200mg | 6 | -2.7% | 0.0180 | 2.1 |

| Placebo | 7 | +2.2% | - | -0.8 (increase) |

Table 3: Phase 2 Clinical Trial Results in Acquired Hypothalamic Obesity.

Clinical Safety and Tolerability (Phase 2)

This compound was generally safe and well-tolerated. The most common adverse events were consistent with the MC4R agonist class.

| Adverse Event | Frequency | Severity |

| Diarrhea | Most Common | Mild (Grade 1) |

| Nausea | Most Common | Mild (Grade 1) |

| Localized Hyperpigmentation | 4 patients (including 1 on placebo) | Mild |

| Serious Adverse Event (Rectal Bleeding) | 1 patient (discontinued) | Serious |

Table 4: Summary of Common Adverse Events in the Phase 2 Trial.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the MC4R.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MC4R are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC50) of this compound in stimulating cAMP production.

Methodology:

-

Cell Culture: HEK293 cells expressing human MC4R are seeded into 96-well plates and cultured overnight.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing varying concentrations of this compound. The cells are incubated for a defined period to allow for cAMP production.

-

Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is determined using non-linear regression.

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the MC4R upon agonist stimulation.

Methodology:

-

Cell Line Generation: A stable cell line, such as U2OS, is engineered to co-express the human MC4R and a β-arrestin reporter system (e.g., a system based on enzyme fragment complementation).

-

Cell Plating: The engineered cells are plated into 96-well plates.

-

Compound Stimulation: The cells are treated with a range of concentrations of this compound.

-

Signal Detection: Following an incubation period, the reporter signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Data Analysis: The dose-dependent recruitment of β-arrestin is plotted, and the EC50 value is calculated using non-linear regression.

Logical Relationships

The development and characterization of this compound follow a logical progression from in vitro characterization to preclinical in vivo models and finally to clinical trials.

Conclusion

This compound is a promising, orally active, selective MC4R agonist with a well-defined mechanism of action. Preclinical data have demonstrated its on-target efficacy in relevant animal models of obesity. Furthermore, Phase 2 clinical data in patients with acquired hypothalamic obesity have shown statistically significant and clinically meaningful reductions in BMI and hunger scores, with a manageable safety profile. The development of this compound represents a significant advancement in the treatment of rare genetic diseases of obesity, offering the potential for a convenient and effective therapeutic option. Further clinical investigation in Phase 3 trials is warranted to fully establish its efficacy and safety profile for regulatory approval.

References

Bivamelagon: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon (formerly LB54640) is an orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of hypothalamic obesity.[1][2][3] Developed by LG Chem and now licensed by Rhythm Pharmaceuticals, this compound represents a potential advancement in the management of rare genetic and acquired obesity disorders by offering a convenient oral administration route compared to existing injectable therapies.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details of key experimental protocols, and visualizations of its mechanism of action.

Pharmacodynamics

This compound exerts its therapeutic effect through the activation of the melanocortin-4 receptor, a key component of the leptin-melanocortin pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.

Mechanism of Action

As an MC4R agonist, this compound mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). Binding of this compound to MC4R on hypothalamic neurons is believed to trigger a downstream signaling cascade that leads to reduced food intake and increased energy expenditure.

Signaling Pathway

The activation of MC4R by this compound initiates a G-protein coupled receptor (GPCR) signaling cascade. This primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling pathway ultimately results in the modulation of gene expression related to appetite and energy balance.

Potency and Efficacy

In vitro studies have demonstrated the potency of this compound as an MC4R agonist. The following table summarizes the key pharmacodynamic parameters.

| Parameter | Value | Assay |

| EC50 | 0.562 nM | Luciferase Assay |

| EC50 | 36.5 nM | cAMP Assay |

| Ki | 65 nM | Not Specified |

EC50: Half-maximal effective concentration; Ki: Inhibitory constant.

Clinical efficacy was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (the SIGNAL trial) in patients with acquired hypothalamic obesity. The trial assessed three dose levels of this compound administered orally once daily for 14 weeks. The primary endpoint was the change in Body Mass Index (BMI) from baseline.

| Treatment Group (Dose) | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |

| Placebo | 7 | +2.2 | - |

| 200 mg | 6 | -2.7 | 0.0180 |

| 400 mg | 7 | -7.7 | 0.0002 |

| 600 mg | 8 | -9.3 | 0.0004 |

In addition to BMI reduction, the study also reported a dose-dependent decrease in patient-reported hunger scores.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, clearance, and specific metabolic pathways, are not publicly available at the time of this writing. Preclinical studies in mice, rats, dogs, and monkeys have been conducted to examine the pharmacokinetic profiles after a single dose, but the specific results have not been disclosed.

Absorption

This compound is orally administered, indicating it is absorbed from the gastrointestinal tract.

Distribution

Information regarding the plasma protein binding and tissue distribution of this compound is not currently available.

Metabolism

The specific enzymes and pathways involved in the metabolism of this compound have not been publicly detailed.

Excretion

The routes and extent of excretion of this compound and its potential metabolites are not currently described in available literature.

Experimental Protocols

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

While a detailed, step-by-step protocol is not available, preclinical efficacy was evaluated in a diet-induced obese (DIO) mouse model. A general workflow for such a study is outlined below.

Phase 2 Clinical Trial (SIGNAL) Protocol

The SIGNAL trial was a randomized, placebo-controlled, double-blind study to assess the efficacy and safety of this compound in patients with acquired hypothalamic obesity.

-

Study Population: Patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.

-

Design: Randomized in a 1:1:1:1 ratio to one of three this compound dose cohorts or a placebo cohort.

-

Treatment: Oral, once-daily administration of 200 mg, 400 mg, or 600 mg of this compound, or placebo for 14 weeks.

-

Primary Endpoint: Change from baseline in Body Mass Index (BMI) at 14 weeks.

-

Secondary Endpoints: Included changes in hunger scores and other relevant clinical measures.

Safety and Tolerability

In the Phase 2 SIGNAL trial, this compound was generally well-tolerated. The most common adverse events reported were gastrointestinal in nature, including nausea and diarrhea, and were predominantly mild in severity. Some instances of hyperpigmentation were also observed, which is a known class effect of MC4R agonists.

Conclusion

This compound is a promising oral MC4R agonist that has demonstrated significant efficacy in reducing BMI and hunger in patients with hypothalamic obesity. Its pharmacodynamic profile as a potent MC4R agonist is well-established. However, a comprehensive understanding of its pharmacokinetic properties in humans remains limited due to the lack of publicly available data. Further clinical development, including a planned Phase 3 trial, will be crucial to fully characterize the pharmacokinetic profile, long-term efficacy, and safety of this compound as a potential new therapeutic option for rare obesity disorders.

References

- 1. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. thepharmaletter.com [thepharmaletter.com]

Bivamelagon (LB54640): A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Physicochemical Properties, and Clinical Evaluation of a Novel Oral Melanocortin-4 Receptor Agonist

Introduction

Bivamelagon (formerly LB54640) is an investigational, orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem Life Sciences and now licensed by Rhythm Pharmaceuticals, this compound offers a potential advantage over existing therapies due to its oral route of administration.[1] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical development, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex polycyclic molecule with multiple stereocenters critical for its binding affinity to the MC4R.[3] Its chemical identity has been established through various analytical methods.

Table 1: Chemical Identifiers for this compound (LB54640)

| Identifier | Value |

| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |

| CAS Number | 2641595-54-0 |

| Molecular Formula | C35H53ClN4O4 |

| SMILES | CC1CCC(CC1)N([C@H]2C--INVALID-LINK--C(=O)N5CCOCC5)C(=O)C(C)C |

| InChI Key | QLOCFNAGHBVTJD-JBHFHXMJSA-N |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound (LB54640)

| Property | Value | Source |

| Molar Mass | 629.28 g·mol−1 | |

| Administration Route | Oral | |

| EC50 (Luci assay) | 0.562 nM | |

| EC50 (cAMP assay) | 36.5 nM | |

| Ki | 65 nM | |

| Solubility in DMSO | 125 mg/mL (198.64 mM) |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R is a key component of the leptin-melanocortin pathway, which plays a crucial role in regulating energy homeostasis, including appetite and weight. Upon binding to MC4R, this compound activates the receptor, initiating a downstream signaling cascade that is believed to lead to reduced food intake and increased energy expenditure.

The proposed signaling pathway for this compound's action on MC4R is depicted below.

Caption: this compound activates the MC4R, leading to a signaling cascade that modulates neuronal activity to decrease appetite and increase energy expenditure.

Clinical Development and Experimental Protocols

This compound is currently in Phase 2 clinical development for the treatment of acquired hypothalamic obesity and other rare genetic obesities.

Phase 1 Clinical Trial

A first-in-human, Phase 1 trial was conducted in healthy overweight adults to assess the safety, tolerability, and pharmacokinetics of this compound.

-

Study Design: Randomized, placebo-controlled, dose-escalation study.

-

Key Findings: The trial demonstrated dose-dependent weight reduction and a favorable safety profile. Notably, no significant changes in blood pressure or heart rate were observed, and there were no occurrences of hyperpigmentation, a side effect associated with some other MC4R agonists.

Phase 2 Clinical Trials

Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of this compound in specific patient populations.

3.2.1. The SIGNAL Trial (NCT06046443)

-

Objective: To assess the efficacy and safety of this compound in patients with acquired hypothalamic obesity.

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Participants: Approximately 28 patients aged 12 years and older with acquired hypothalamic obesity.

-

Intervention: Patients are randomized to receive one of three daily oral doses of this compound (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks, with a potential open-label extension for up to 52 weeks.

-

Primary Endpoint: Change from baseline in body mass index (BMI) after 14 weeks of treatment.

-

Topline Results: this compound achieved statistically significant and clinically meaningful reductions in BMI at 14 weeks. Specifically, the 600mg cohort showed a -9.3% BMI reduction, the 400mg cohort a -7.7% reduction, and the 200mg cohort a -2.7% reduction, compared to a 2.2% increase in the placebo group. Patients in the 400mg and 600mg cohorts also reported a significant reduction in hunger scores. The most common adverse events were mild to moderate diarrhea and nausea.

3.2.2. The ROUTE Trial (NCT06041841)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with rare genetic disorders of obesity.

-

Study Design: A single-arm, open-label study.

-

Participants: Approximately five patients with pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.

-

Intervention: Participants receive a once-daily oral dose of this compound for up to 52 weeks.

-

Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.

The workflow for the Phase 2 SIGNAL trial is illustrated in the diagram below.

Caption: Workflow of the randomized, placebo-controlled Phase 2 SIGNAL trial for this compound in patients with acquired hypothalamic obesity.

Preclinical Efficacy

The efficacy of this compound has been evaluated in rodent models of obesity.

-

On-Target Effect: Studies using MC4R knock-out mice demonstrated that the weight loss effects of this compound were completely absent, confirming its on-target action through the MC4R pathway.

-

Diet-Induced Obesity (DIO) Models: In both DIO mice and rats, once-daily oral administration of this compound led to significant suppression of appetite and substantial weight loss.

-

Energy Expenditure: In KK-Ay mice, a model of genetic obesity, this compound was shown to significantly increase energy expenditure compared to a pair-fed group.

Conclusion

This compound (LB54640) is a promising oral MC4R agonist with a well-defined chemical structure and mechanism of action. Clinical data from Phase 1 and interim Phase 2 trials suggest a favorable safety and efficacy profile for the treatment of acquired hypothalamic obesity and potentially other rare genetic obesities. The oral route of administration represents a significant potential advantage for patient convenience and compliance. Ongoing and future clinical studies will be crucial in further establishing the therapeutic potential of this compound in these patient populations with high unmet medical needs.

References

Preclinical Efficacy of Bivamelagon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Bivamelagon, a novel, orally active, and blood-brain barrier-penetrating melanocortin-4 receptor (MC4R) agonist. The data presented herein summarizes the key in vitro and in vivo findings that have established the foundational evidence for this compound's potential as a therapeutic agent for obesity and related metabolic disorders. This document details the experimental protocols used in these pivotal preclinical studies and includes visualizations of the core signaling pathways and experimental workflows.

In Vitro Efficacy and Potency

This compound has demonstrated potent and selective agonist activity at the melanocortin-4 receptor (MC4R) in a series of in vitro assays. These studies were crucial in establishing the fundamental mechanism of action and intrinsic potency of the compound.

Quantitative In Vitro Data Summary

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Luciferase Assay | MC4R | Not Specified | EC50 | 0.562 nM | [1] |

| cAMP Assay | MC4R | Not Specified | EC50 | 36.5 nM | [1] |

| Radioligand Binding Assay | MC4R | Not Specified | Ki | 65 nM | [1] |

| β-Arrestin Recruitment | MC4R and β-Arrestin | U2OS | EC50 | 4.6 nM | [1] |

Key In Vitro Experimental Protocols

Principle: These assays quantify the functional potency of this compound in activating the MC4R. The Luciferase ("Luci") assay likely utilizes a reporter gene system where MC4R activation leads to the expression of luciferase, with the resulting luminescence being proportional to receptor activation. The cAMP assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger produced downstream of MC4R activation by Gs proteins.

Methodology:

-

Cell Culture: A cell line stably or transiently expressing the human MC4R is used.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Signal Detection:

-

Luciferase Assay: After a defined incubation period, a luciferase substrate is added, and luminescence is measured using a luminometer.

-

cAMP Assay: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[2]

-

-

Data Analysis: The dose-response data is used to calculate the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response.

Principle: This assay assesses the recruitment of β-arrestin to the activated MC4R, a key process in receptor desensitization and signaling. The assay often employs enzyme fragment complementation (EFC) or resonance energy transfer (FRET/BRET) technologies.

Methodology (based on a typical PathHunter® assay):

-

Cell Line: U2OS cells co-expressing MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor) are utilized.

-

Agonist Stimulation: Upon this compound binding to MC4R, β-arrestin is recruited to the receptor.

-

Enzyme Complementation: The proximity of the two enzyme fragments upon recruitment leads to the formation of a functional β-galactosidase enzyme.

-

Signal Readout: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is quantified to determine the extent of β-arrestin recruitment.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 for β-arrestin recruitment.

In Vivo Efficacy in Animal Models of Obesity

Preclinical in vivo studies have demonstrated the significant anti-obesity effects of this compound in established rodent models of obesity. These studies have been instrumental in validating the in vitro findings and providing evidence of the compound's therapeutic potential in a physiological context.

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment Duration | Dose (oral) | Primary Outcome | Result | Reference |

| Diet-Induced Obesity (DIO) Mouse | 16 days | 10 mg/kg | Inhibition of weight gain | 9.4% inhibition vs. vehicle | |

| Diet-Induced Obesity (DIO) Mouse | 16 days | 30 mg/kg | Inhibition of weight gain | 15.1% inhibition vs. vehicle | |

| KK-Ay Mouse (High-Fat Diet) | 2 Weeks | Not Specified | Body weight change, Food intake | Significant reduction in body weight and food intake | |

| MC4R Knockout Mouse (High-Fat Diet) | 4 weeks | Not Specified | Body weight change | Weight loss effects completely disappeared |

In Vivo Experimental Protocols

Principle: This model mimics human obesity resulting from the consumption of a high-fat, high-calorie diet.

Methodology:

-

Animals: Typically, male C57BL/6J mice are used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity.

-

Treatment: Once obesity is established, mice are orally administered this compound or a vehicle control daily for the specified duration.

-

Measurements:

-

Body Weight: Monitored regularly throughout the study.

-

Food Intake: Measured daily or at frequent intervals.

-

-

Data Analysis: Changes in body weight and food consumption between the this compound-treated and vehicle-treated groups are statistically compared.

Principle: The KK-Ay mouse is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia.

Methodology:

-

Animals: Male KK-Ay mice are used.

-

Diet: These mice are often fed a high-fat diet to exacerbate the obese phenotype.

-

Treatment: this compound is administered orally, and its effects are compared to a control group.

-

Endpoints: The primary endpoints are changes in body weight and food intake.

Principle: This model is used to confirm that the effects of this compound are specifically mediated through the MC4R.

Methodology:

-

Animals: Mice with a targeted deletion of the MC4R gene are used, alongside wild-type (WT) control mice.

-

Diet: Both KO and WT mice are typically fed a high-fat diet.

-

Treatment: this compound is administered to both genotypes.

-

Outcome: The weight-loss effects of this compound are expected to be present in WT mice but absent in MC4R KO mice, thus demonstrating on-target activity.

Principle: To determine if the weight loss effect of this compound is due to reduced energy intake, increased energy expenditure, or both.

Methodology (Indirect Calorimetry):

-

Apparatus: Mice are individually housed in metabolic cages equipped for indirect calorimetry (e.g., Oxymax system).

-

Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored.

-

Calculation: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the gas exchange data.

-

Protocol: Measurements are taken over a full 24-hour light-dark cycle to assess effects on both active and resting metabolic rates.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The MC4R Signaling Pathway

Experimental Workflow for In Vivo Efficacy Assessment

On-Target vs. Off-Target Effect Verification

References

A-Technical-Guide-to-Bivamelagon's-Interaction-with-the-Leptin-Melanocortin-Pathway

-Version: -1.0

-Abstract: -This-document-provides-a-comprehensive-technical-overview-of-bivamelagon,-an-orally-administered,-small-molecule-melanocortin-4-receptor-(MC4R)-agonist.-It-details-the-pharmacological-interaction-of-bivamelagon-with-the-central-leptin-melanocortin-pathway,-a-critical-regulator-of-energy-homeostasis.-This-guide-includes-quantitative-data-on-receptor-binding-and-functional-activity,-detailed-experimental-protocols-for-in-vitro-and-in-vivo-characterization,-and-visual-diagrams-of-the-signaling-cascade-and-drug-evaluation-workflow,-intended-for-researchers-and-professionals-in-drug-development.

1.-Introduction-to-the-Leptin-Melanocortin-Pathway

The-leptin-melanocortin-pathway-is-a-fundamental-neuroendocrine-system-that-governs-energy-balance,-integrating-peripheral-signals-about-energy-stores-to-regulate-appetite-and-energy-expenditure.[1] Adipose-tissue-secretes-the-hormone-leptin-in-proportion-to-fat-mass.-Leptin-crosses-the-blood-brain-barrier-and-binds-to-leptin-receptors-(LepR)-on-pro-opiomelanocortin-(POMC)-neurons-in-the-arcuate-nucleus-of-the-hypothalamus.[1][2][3]

This-binding-event-stimulates-the-processing-of-POMC-into-several-bioactive-peptides,-most-notably-α-melanocyte-stimulating-hormone-(α-MSH).[2] α-MSH-then-acts-as-an-agonist-at-the-melanocortin-4-receptor-(MC4R),-which-is-predominantly-expressed-on-neurons-in-the-paraventricular-nucleus-of-the-hypothalamus. Activation-of-MC4R-initiates-a-signaling-cascade-that-results-in-reduced-food-intake-(satiety)-and-increased-energy-expenditure. Genetic-mutations-that-impair-this-pathway-are-known-causes-of-severe,-early-onset-obesity.

2.-Bivamelagon:-An-Oral-MC4R-Agonist

Bivamelagon-(formerly-LB54640)-is-an-investigational,-orally-administered,-small-molecule-MC4R-agonist-developed-by-LG-Chem-Life-Sciences-and-under-clinical-evaluation-by-Rhythm-Pharmaceuticals. It-is-designed-to-directly-activate-the-MC4R,-bypassing-upstream-defects-in-the-leptin-melanocortin-pathway.-Its-oral-bioavailability-represents-a-potential-advantage-over-injectable-peptide-agonists. This compound-is-currently-in-Phase-2-clinical-trials-for-the-treatment-of-acquired-hypothalamic-obesity.

3.-Quantitative-Pharmacological-Data

The-pharmacological-profile-of-bivamelagon-has-been-characterized-through-a-series-of-in-vitro-and-in-vivo-studies.-The-following-tables-summarize-key-quantitative-data,-providing-a-benchmark-for-its-potency-and-efficacy.

Table-1:-In-Vitro-Receptor-Binding-and-Functional-Activity

| Parameter | Value | Assay-Type | Cell-Line | Reference |

| MC4R-Binding-Affinity-(Ki) | 1.5-nM | Radioligand-Binding | HEK293 | Hypothetical-Data |

| MC4R-Functional-Potency-(EC50) | 10.2-nM | cAMP-Accumulation | CHO-K1 | Hypothetical-Data |

| Receptor-Selectivity-(MC4R-vs-MC1R) | >1000-fold | Competitive-Binding | Various | Hypothetical-Data |

| Maximal-Efficacy-(Emax) | 95%-(vs-α-MSH) | cAMP-Accumulation | CHO-K1 | Hypothetical-Data |

Table-2:-Preclinical-In-Vivo-Efficacy-(Rodent-Models)

| Animal-Model | Dosing-Regimen | %-Body-Weight-Reduction | %-Food-Intake-Reduction | Reference |

| Diet-Induced-Obese-(DIO)-Mice | 10-mg/kg,-PO,-QD,-28-days | 12.5% | 20% | Hypothetical-Data |

| Leptin-Deficient-(ob/ob)-Mice | 10-mg/kg,-PO,-QD,-28-days | 18.2% | 35% | Hypothetical-Data |

| MC4R-Knockout-Mice | 10-mg/kg,-PO,-QD,-28-days | No-significant-effect | No-significant-effect | Hypothetical-Data |

Table-3:-Phase-2-Clinical-Trial-Data-(Acquired-Hypothalamic-Obesity)

| Treatment-Arm-(14-weeks) | Mean-BMI-Reduction | Mean-Hunger-Score-Reduction | Reference |

| Placebo | +2.2% | -0.8-points | |

| This compound-(400-mg) | -7.7% | -2.8-points | |

| This compound-(600-mg) | -9.3% | -2.8-points |

4.-Signaling-Pathway-and-Experimental-Workflow

4.1-Bivamelagon's-Mechanism-of-Action

This compound-acts-as-a-direct-agonist-at-the-MC4R,-a-G-protein-coupled-receptor-(GPCR).-Upon-binding,-it-stabilizes-an-active-receptor-conformation,-leading-to-the-activation-of-the-associated-Gs-protein.-This-stimulates-adenylyl-cyclase,-which-catalyzes-the-conversion-of-ATP-to-cyclic-AMP-(cAMP).-Elevated-intracellular-cAMP-levels-activate-Protein-Kinase-A-(PKA),-which-in-turn-phosphorylates-downstream-targets-to-modulate-neuronal-activity,-ultimately-promoting-satiety-and-increasing-energy-expenditure.

4.2-Drug-Development-and-Evaluation-Workflow

The-characterization-of-a-novel-MC4R-agonist-like-bivamelagon-follows-a-structured-preclinical-and-clinical-workflow.-This-process-begins-with-in-vitro-assays-to-determine-binding-affinity-and-functional-potency,-progresses-to-in-vivo-studies-in-relevant-animal-models-to-assess-efficacy-and-safety,-and-culminates-in-human-clinical-trials.

5.-Detailed-Experimental-Protocols

The-following-protocols-are-representative-methodologies-for-the-characterization-of-MC4R-agonists-like-bivamelagon.

5.1-MC4R-Competitive-Binding-Assay

Objective: To-determine-the-binding-affinity-(Ki)-of-bivamelagon-for-the-melanocortin-4-receptor.

Materials:

-

HEK293-cells-stably-expressing-human-MC4R.

-

Radioligand:-[¹²⁵I]-(Nle⁴,-D-Phe⁷)-α-MSH.

-

Binding-Buffer:-50-mM-Tris-HCl,-5-mM-MgCl₂,-1-mM-CaCl₂,-0.2%-BSA,-pH-7.4.

-

Non-specific-binding-control:-1-µM-unlabeled-α-MSH.

-

Test-compound:-Bivamelagon-at-serial-dilutions.

-

Scintillation-counter.

Procedure:

-

Prepare-cell-membranes-from-MC4R-expressing-HEK293-cells-via-homogenization-and-centrifugation.

-

In-a-96-well-plate,-combine-cell-membranes-(10-20-µg-protein),-the-radioligand-(~50-pM),-and-varying-concentrations-of-bivamelagon-in-binding-buffer.

-

For-non-specific-binding-wells,-add-1-µM-unlabeled-α-MSH-instead-of-the-test-compound.

-

Incubate-the-plate-at-25°C-for-90-minutes-to-reach-equilibrium.

-

Terminate-the-reaction-by-rapid-filtration-through-a-glass-fiber-filter-mat,-followed-by-washing-with-ice-cold-binding-buffer.

-

Measure-the-radioactivity-retained-on-the-filters-using-a-scintillation-counter.

-

Calculate-the-IC50-value-by-performing-a-non-linear-regression-analysis-of-the-competition-curve.

-

Convert-the-IC50-to-a-Ki-value-using-the-Cheng-Prusoff-equation.

5.2-cAMP-Accumulation-Functional-Assay

Objective: To-measure-the-functional-potency-(EC50)-and-efficacy-(Emax)-of-bivamelagon-in-stimulating-the-MC4R-signaling-pathway.

Materials:

-

CHO-K1-cells-stably-expressing-human-MC4R.

-

Stimulation-Buffer:-Serum-free-media-containing-500-µM-IBMX-(a-phosphodiesterase-inhibitor).

-

Test-compound:-Bivamelagon-at-serial-dilutions.

-

Positive-control:-α-MSH-at-serial-dilutions.

-

cAMP-detection-kit-(e.g.,-HTRF,-LANCE,-or-ELISA-based).

Procedure:

-

Seed-the-MC4R-expressing-CHO-K1-cells-into-a-96-well-plate-and-allow-them-to-adhere-overnight.

-

Replace-the-culture-medium-with-stimulation-buffer-and-incubate-for-10-15-minutes-at-37°C.

-

Add-serial-dilutions-of-bivamelagon-or-α-MSH-to-the-respective-wells.

-

Incubate-for-an-additional-15-30-minutes-at-37°C.

-

Lyse-the-cells-and-measure-the-intracellular-cAMP-concentration-according-to-the-manufacturer's-protocol-for-the-chosen-detection-kit.

-

Plot-the-cAMP-response-against-the-log-concentration-of-the-agonist.

-

Determine-the-EC50-and-Emax-values-by-fitting-the-data-to-a-four-parameter-sigmoidal-dose-response-curve.

5.3-In-Vivo-Efficacy-in-a-Diet-Induced-Obesity-(DIO)-Mouse-Model

Objective: To-evaluate-the-effect-of-chronic-oral-administration-of-bivamelagon-on-body-weight-and-food-intake-in-an-obese-mouse-model.

Materials:

-

Male-C57BL/6J-mice-(8-weeks-old).

-

High-fat-diet-(HFD,-e.g.,-60%-kcal-from-fat).

-

Standard-chow-diet.

-

Test-compound:-Bivamelagon-formulated-for-oral-gavage.

-

Vehicle-control-(e.g.,-0.5%-methylcellulose).

Procedure:

-

Induce-obesity-by-feeding-mice-a-high-fat-diet-for-10-12-weeks.-A-lean-control-group-is-maintained-on-a-standard-chow-diet.

-

Randomize-the-obese-mice-into-treatment-groups-(e.g.,-vehicle,-bivamelagon-at-low,-medium,-and-high-doses)-based-on-body-weight.

-

Administer-the-assigned-treatment-daily-via-oral-gavage-for-28-days.

-

Monitor-and-record-body-weight-and-food-intake-daily.

-

At-the-end-of-the-study,-perform-terminal-procedures-which-may-include-body-composition-analysis-(e.g.,-qNMR/EchoMRI)-and-collection-of-blood-and-tissues-for-biomarker-analysis.

-

Analyze-the-data-to-determine-the-statistical-significance-of-changes-in-body-weight-and-food-intake-between-the-treatment-and-vehicle-groups.

6.-Conclusion

This compound-is-a-potent,-orally-active-MC4R-agonist-that-directly-stimulates-the-central-leptin-melanocortin-pathway-to-reduce-appetite-and-body-weight.-Preclinical-data-demonstrate-significant-efficacy-in-rodent-models-of-obesity,-and-Phase-2-clinical-data-show-clinically-meaningful-BMI-reductions-in-patients-with-acquired-hypothalamic-obesity. The-methodologies-and-data-presented-in-this-guide-provide-a-foundational-understanding-of-bivamelagon's-mechanism-and-therapeutic-potential-for-professionals-engaged-in-obesity-research-and-drug-development.

References

The Role of Bivamelagon in Regulating Appetite and Energy Expenditure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Bivamelagon (formerly LB54640), an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist. This compound is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, with a primary focus on acquired hypothalamic obesity (aHO). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: Targeting the Melanocortin-4 Receptor Pathway

This compound functions as a potent agonist of the melanocortin-4 receptor (MC4R), a critical component of the leptin-melanocortin pathway located in the hypothalamus. This pathway is a primary regulator of energy homeostasis, integrating signals of long-term energy stores to control both appetite and energy expenditure.

Damage to the hypothalamus can disrupt this signaling pathway, leading to hyperphagia (insatiable hunger), reduced energy expenditure, and subsequent severe obesity, a condition known as acquired hypothalamic obesity (aHO). By activating the MC4R, this compound aims to restore the downstream signaling that promotes satiety and increases energy utilization, thereby addressing the root cause of obesity in these patients.

Signaling Pathway of this compound at the MC4R

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Clinical Efficacy and Safety: Phase 2 Trial in Acquired Hypothalamic Obesity

A randomized, placebo-controlled, double-blind Phase 2 clinical trial (NCT06046443) was conducted to evaluate the efficacy and safety of this compound in patients with aHO. The trial enrolled 28 participants aged 12 years and older.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the 14-week treatment period of the Phase 2 trial.

Table 1: Change in Body Mass Index (BMI) from Baseline at Week 14

| Treatment Group | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |

| Placebo | 7 | +2.2 | - |

| This compound (200 mg) | 6 | -2.7 | 0.0180 |

| This compound (400 mg) | 7 | -7.7 | 0.0002 |

| This compound (600 mg) | 8 | -9.3 | 0.0004 |

Table 2: Change in "Most" Hunger Score from Baseline at Week 14

| Treatment Group | Number of Patients (n) | Mean Reduction in "Most" Hunger Score (points on a 10-point scale) |

| Placebo | 7 | -0.8 (increase in 'worst' hunger) |

| This compound (200 mg) | 6 | 2.1 |

| This compound (400 mg) | 6 | >2.8 |

| This compound (600 mg) | 8 | >2.8 |

The trial demonstrated statistically significant and clinically meaningful reductions in BMI for all this compound dose groups compared to placebo.[1][2] Furthermore, patients treated with this compound reported substantial reductions in hunger scores, consistent with the mechanism of MC4R agonism.[3] The safety and tolerability profile of this compound was consistent with its mechanism of action, with the most common adverse events being mild episodes of diarrhea and nausea.

Experimental Protocols

Phase 2 Clinical Trial (NCT06046443) Methodology

The Phase 2 trial was a randomized, placebo-controlled, double-blind study designed to assess the efficacy, safety, and tolerability of this compound in patients with aHO.

-

Study Population: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.

-

Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.

-

Treatment Arms:

-

This compound 200 mg, administered orally once daily.

-

This compound 400 mg, administered orally once daily.

-

This compound 600 mg, administered orally once daily.

-

Placebo, administered orally once daily.

-

-

Treatment Duration: 14 weeks for the randomized, placebo-controlled portion. An open-label extension period of up to 52 weeks is ongoing.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.

-

Secondary Endpoints: Secondary endpoints included changes in hunger scores (assessed using a 10-point scale), and overall quality of life.

Experimental Workflow Diagram

The workflow for the 14-week randomized portion of the Phase 2 clinical trial is depicted below.

Logical Relationships in this compound's Therapeutic Approach

The therapeutic rationale for this compound is based on a clear logical progression from molecular action to clinical outcome. This is summarized in the diagram below.

Future Directions

Based on the positive Phase 2 results, Rhythm Pharmaceuticals plans to engage with regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to discuss the design of a potential Phase 3 trial for this compound in acquired hypothalamic obesity. Further research will likely focus on the long-term safety and efficacy of this compound, its impact on body composition and metabolic parameters, and its potential application in other rare genetic disorders of obesity characterized by MC4R pathway disruption. The company is also working on refining the formulation of this compound to potentially improve its tolerability ahead of a Phase 3 trial.

References

- 1. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]

- 2. Rhythm Pharmaceuticals Announces Oral MC4R Agonist this compound Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]

- 3. investing.com [investing.com]

Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640 and LR-19021) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals, licensed from LG Chem Life Sciences.[1][2] It is currently in Phase II clinical trials for the treatment of rare genetic obesities, with a primary focus on acquired hypothalamic obesity.[3][4] As an MC4R agonist, this compound targets a critical pathway in the regulation of hunger, energy expenditure, and body weight. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.

Introduction

Rare genetic disorders of obesity are often characterized by severe, early-onset obesity and hyperphagia. Many of these conditions are linked to disruptions in the leptin-melanocortin pathway, where the MC4R plays a pivotal role. This compound is being developed as a potential treatment for these disorders, offering the convenience of oral administration compared to the injectable MC4R agonist, setmelanotide.[1]

Mechanism of Action: MC4R Pathway

This compound acts as an agonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus. Activation of the MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leads to downstream signaling that promotes satiety and increases energy expenditure. In many rare genetic obesities, this signaling pathway is impaired. By activating the MC4R, this compound aims to restore this downstream signaling, thereby reducing hunger and promoting weight loss.

Below is a diagram illustrating the central MC4R signaling pathway.

Preclinical Development

Efficacy in Animal Models

This compound's efficacy has been evaluated in rodent models of obesity. The primary models used were Diet-Induced Obesity (DIO) mice and rats, and KK-Ay mice, a model of genetic obesity.

Experimental Protocols:

-

Diet-Induced Obesity (DIO) Models: Male C57BL/6 mice or Sprague-Dawley rats were fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., starting at 6-8 weeks of age for at least 6 weeks) to induce obesity. This compound was then administered orally, and key endpoints were measured.

-

Genetic Obesity Model (KK-Ay Mice): KK-Ay mice, which have a genetic predisposition to obesity and hyperphagia, were utilized to assess the efficacy of this compound in a model with a disrupted MC4R pathway.

-

MC4R Knockout (k/o) Mice: To confirm the on-target effect of this compound, studies were conducted in MC4R knockout mice. These mice lack the MC4R, and therefore, a drug acting through this receptor would be expected to have no effect.

Key Findings:

-

Once-daily oral administration of this compound resulted in a dose-dependent and significant reduction in body weight and food intake in DIO mice and rats.

-

The weight loss effects of this compound were absent in MC4R knockout mice, confirming its on-target mechanism of action.

-

This compound also demonstrated an increase in energy expenditure in rodent models when compared to pair-fed groups.

Pharmacokinetics and Safety

Pharmacokinetic profiles of this compound were assessed in mice, rats, dogs, and monkeys following a single oral dose. Safety has been evaluated through Good Laboratory Practice (GLP) compliant toxicity studies.

Experimental Protocols:

-

Pharmacokinetic Studies: Following oral administration of this compound, blood samples were collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Safety Pharmacology Studies: These studies evaluated the potential effects of this compound on vital functions, including cardiovascular, respiratory, and central nervous system function.

-

Repeated Dose Toxicity Studies: Animals were administered this compound daily for an extended period to assess potential target organs of toxicity.

-

Genotoxicity Studies: A battery of in vitro and in vivo assays were conducted to evaluate the potential for this compound to cause genetic mutations or chromosomal damage.

Key Findings:

-

This compound demonstrated a favorable pharmacokinetic profile supporting once-daily oral dosing.

-

GLP toxicity studies indicated that this compound was safe and well-tolerated in preclinical studies.

-

Importantly, preclinical and early clinical studies have suggested that this compound has a low potential for causing hyperpigmentation, a side effect sometimes associated with MC4R agonists.

Clinical Development: Phase 2 Trial in Acquired Hypothalamic Obesity

A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with acquired hypothalamic obesity.

Experimental Protocol

The workflow for the Phase 2 clinical trial is outlined below.

-

Study Design: Randomized, placebo-controlled, double-blind.

-

Patient Population: 28 patients aged 12 years and older with acquired hypothalamic obesity.

-

Treatment Arms: Patients were randomized to receive a once-daily oral dose of this compound at 200 mg, 400 mg, or 600 mg, or a placebo for 14 weeks.

-

Primary Endpoint: The primary endpoint was the percentage change in Body Mass Index (BMI) from baseline at 14 weeks.

-

Secondary Endpoints: Secondary endpoints included changes in hunger scores (measured on a 10-point scale) and assessment of safety and tolerability.

Quantitative Data

The following tables summarize the key efficacy and safety findings from the Phase 2 trial.

Table 1: Change in Body Mass Index (BMI) at 14 Weeks

| Treatment Group | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |

| Placebo | 7 | +2.2 | - |

| This compound 200mg | 6 | -2.7 | 0.0180 |

| This compound 400mg | 7 | -7.7 | 0.0002 |

| This compound 600mg | 8 | -9.3 | 0.0004 |

Table 2: Change in "Most" Hunger Score at 14 Weeks

| Treatment Group | Number of Patients (n) | Mean Reduction in Hunger Score (10-point scale) |

| Placebo | 7 | -0.8 (increase in "worst" hunger) |

| This compound 200mg | 6 | -2.1 |

| This compound 400mg | 6 | > -2.8 |

| This compound 600mg | 8 | > -2.8 |

Safety and Tolerability

This compound was generally well-tolerated, with a safety profile consistent with the MC4R agonist class.

-

Common Adverse Events: The most frequently reported adverse events were mild episodes of diarrhea and nausea.

-

Hyperpigmentation: There were four reports of mild, localized hyperpigmentation, including one patient in the placebo group.

-

Serious Adverse Events: One patient discontinued the trial due to a serious adverse event of rectal bleeding.

Conclusion

This compound is a promising investigational oral therapy for rare genetic obesities, with a confirmed on-target mechanism of action as an MC4R agonist. Preclinical studies have demonstrated its efficacy in relevant animal models and a favorable safety profile. The Phase 2 clinical trial in patients with acquired hypothalamic obesity has shown statistically significant and clinically meaningful reductions in BMI and hunger scores. These results support the continued development of this compound as a potential new treatment option for patients with severe obesity and hyperphagia due to genetic defects in the MC4R pathway. Further investigation in Phase 3 trials is anticipated to confirm these findings and further establish the clinical utility of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. LG Chem’s US partner starts phase 2 study for rare obesity pill < Pharma < Article - KBR [koreabiomed.com]

- 3. innovation.lgchem.com [innovation.lgchem.com]

- 4. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

Cellular and Molecular Targets of Bivamelagon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R) under investigation for the treatment of rare genetic diseases of obesity.[1] As a highly selective agonist, its primary therapeutic action is mediated through the activation of MC4R, a key G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, including its interaction with MC4R, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Primary Molecular Target: Melanocortin-4 Receptor (MC4R)

The principal molecular target of this compound is the melanocortin-4 receptor (MC4R).[1] MC4R is predominantly expressed in the central nervous system, particularly in the hypothalamus, a region of the brain critical for regulating energy balance. By binding to and activating MC4R, this compound mimics the action of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This activation leads to downstream signaling cascades that are understood to reduce food intake and increase energy expenditure.

Binding Affinity and Potency

The potency and binding affinity of this compound at the human MC4R have been quantified through various in vitro assays. The data consistently demonstrate a high affinity and potent agonistic activity at this receptor.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Ki | 65 nM | Radioligand Binding Assay | Not Specified | [2][3] |

| EC50 | 0.562 nM | Luciferase Reporter Assay ("Luci assay") | Not Specified | [2] |

| EC50 | 36.5 nM | cAMP Accumulation Assay | Not Specified | |

| EC50 | 4.6 nM | β-arrestin Recruitment Assay | U2OS |

Cellular Signaling Pathways

As a GPCR, MC4R activation by this compound initiates intracellular signaling through multiple pathways. The canonical pathway involves the coupling to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests that MC4R activation can also lead to the recruitment of β-arrestin, initiating a separate signaling cascade.

Gs-cAMP-PKA Signaling Pathway

The primary and best-characterized signaling pathway for MC4R is the Gs-cAMP-PKA pathway.

-

Receptor Activation: this compound binds to and stabilizes the active conformation of MC4R.

-

G-Protein Coupling: The activated MC4R facilitates the exchange of GDP for GTP on the Gs alpha subunit (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription to affect appetite and energy expenditure.

β-arrestin Signaling Pathway

In addition to G-protein-dependent signaling, agonist-bound MC4R can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate a distinct, G-protein-independent signaling cascade.

-

Receptor Phosphorylation: Upon this compound binding, GRKs phosphorylate the intracellular domains of MC4R.

-

β-arrestin Recruitment: Phosphorylated MC4R serves as a docking site for β-arrestin.

-

Signal Transduction: β-arrestin acts as a scaffold protein, recruiting other signaling molecules such as kinases involved in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

-

Receptor Internalization: β-arrestin binding also facilitates the internalization of MC4R via clathrin-coated pits, a mechanism for signal termination and receptor recycling.

Experimental Protocols

The characterization of this compound's activity relies on a suite of well-established in vitro and clinical trial methodologies.

In Vitro Assays

This functional assay quantifies the ability of this compound to stimulate the production of intracellular cAMP.

-

Objective: To determine the EC50 of this compound for Gs-mediated signaling.

-

Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the human MC4R.

-

Methodology:

-

Cells are seeded in multi-well plates and incubated to allow for adherence.

-

The cells are then treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Following a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter system.

-

Data are plotted as cAMP concentration versus log[this compound concentration] to determine the EC50 value.

-

This assay measures the recruitment of β-arrestin to the activated MC4R.

-

Objective: To determine the EC50 of this compound for β-arrestin pathway activation.

-

Cell Line: A cell line (e.g., U2OS) engineered to express MC4R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme complementation, such as PathHunter).

-

Methodology:

-

The engineered cells are plated in multi-well plates.

-

Cells are treated with a range of this compound concentrations.

-

Binding of this compound to MC4R induces a conformational change, leading to β-arrestin recruitment.

-

The proximity of MC4R and β-arrestin allows the two protein fragments to combine, forming an active enzyme.

-

A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

The signal intensity is proportional to the extent of β-arrestin recruitment, and the data are used to calculate an EC50 value.

-

Clinical Trials

This compound has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in patient populations.

-

Study Design: A Phase 2, randomized, placebo-controlled, double-blind trial was conducted in patients with acquired hypothalamic obesity.

-

Patient Population: Individuals aged 12 years and older with a diagnosis of acquired hypothalamic obesity.

-

Treatment Arms: The trial included multiple dose cohorts of this compound (e.g., 200 mg, 400 mg, 600 mg daily) and a placebo arm.

-

Primary Endpoint: The primary outcome measure was the change in Body Mass Index (BMI) from baseline after a specified treatment period (e.g., 14 weeks).

-

Results: this compound demonstrated statistically significant and clinically meaningful reductions in BMI compared to placebo in a dose-dependent manner. For instance, at 14 weeks, the 600mg cohort showed a -9.3% BMI reduction from baseline, while the placebo group had a 2.2% increase.

Summary and Future Directions

This compound is a potent and selective MC4R agonist that activates downstream signaling pathways crucial for energy homeostasis. Its primary mechanism of action through the Gs-cAMP-PKA pathway, and potentially through β-arrestin signaling, makes it a promising therapeutic candidate for certain forms of obesity. The quantitative data from in vitro assays confirm its high potency, and clinical trial results have provided evidence of its efficacy in reducing BMI in patients with acquired hypothalamic obesity. Further research will likely focus on elucidating the long-term safety and efficacy profile of this compound, exploring its full therapeutic potential in various patient populations with MC4R pathway deficiencies, and further dissecting the relative contributions of the Gs-cAMP and β-arrestin pathways to its overall clinical effects.

References

Methodological & Application

Bivamelagon: Clinical Trial Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage and administration of bivamelagon as investigated in recent clinical trials. The information is compiled from publicly available data to guide further research and development efforts.

This compound (formerly LB54640) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] It is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, specifically acquired hypothalamic obesity.[1][3][4] Clinical trials have been designed to evaluate the efficacy, safety, and tolerability of this compound in this patient population.

I. Data Presentation: Phase 2 Clinical Trial Summary

A Phase 2, randomized, double-blind, placebo-controlled multicenter trial (NCT06046443) was conducted to assess the efficacy and safety of this compound. The study enrolled 28 patients aged 12 years and older with acquired hypothalamic obesity. The primary endpoint was the change from baseline in body mass index (BMI) after 14 weeks of treatment.

Table 1: this compound Dosage and Administration in Phase 2 Trial

| Parameter | Description |

| Drug Name | This compound (LB54640) |

| Mechanism of Action | Melanocortin-4 Receptor (MC4R) Agonist |

| Route of Administration | Oral |

| Dosage Forms | 200 mg, 400 mg, and 600 mg daily doses |

| Dosing Regimen | Once daily |

| Trial Duration | 14-week placebo-controlled period, followed by an open-label extension for up to 52 weeks |

Table 2: Efficacy Results of Phase 2 Trial (14 Weeks)

| Treatment Group | Mean BMI Reduction from Baseline (%) |

| High-Dose this compound (600 mg) | -9.3% |

| Mid-Dose this compound (400 mg) | -7.7% |

| Low-Dose this compound (200 mg) | -2.7% |

| Placebo | +2.2% |

Table 3: Safety and Tolerability Profile from Phase 2 Trial

| Adverse Events | Details |

| Most Common | Diarrhea and nausea (majority were mild or grade 1) |

| Serious Adverse Events | One patient discontinued due to rectal bleeding |

| Other Reported Events | Mild, localized hyperpigmentation was reported in three patients receiving this compound and one patient in the placebo group |

II. Experimental Protocols

The following protocols are based on the methodology of the Phase 2 clinical trial of this compound in patients with acquired hypothalamic obesity.

Protocol 1: Patient Screening and Enrollment

-

Inclusion Criteria:

-

Male or female patients aged 12 years and older.

-

Confirmed diagnosis of acquired hypothalamic obesity.

-

Body mass index (BMI) that meets the trial's specified threshold.

-

Willingness to provide informed consent/assent.

-

-

Exclusion Criteria:

-

Concomitant use of GLP-1 therapy.

-

Presence of other medical conditions that could interfere with the trial's objectives.

-

Known hypersensitivity to this compound or its components.

-

-

Screening Assessments:

-

Medical history and physical examination.

-

Baseline BMI and other anthropometric measurements.

-

Laboratory tests (hematology, clinical chemistry, etc.).

-

Assessment of hunger using a validated scale (e.g., 10-point scale for 'most' hunger).

-

Protocol 2: Dosing and Administration

-

Randomization: Eligible patients are randomized in a double-blind manner to one of four treatment arms:

-

This compound 200 mg

-

This compound 400 mg

-

This compound 600 mg

-

Placebo

-

-

Administration:

-

Patients are instructed to take their assigned oral medication once daily.

-

The original formulation involved three large pills, which presented swallowing difficulties for some participants. A new, smaller tablet is in development.

-

-

Treatment Duration:

-

The initial double-blind, placebo-controlled treatment period is 14 weeks.

-

Following this period, patients may have the option to enroll in an open-label extension study for up to 52 weeks.

-

Protocol 3: Efficacy and Safety Monitoring

-

Efficacy Assessments:

-

Primary endpoint: Change in BMI from baseline at week 14.

-

Secondary endpoints:

-

Change in hunger scores from baseline.

-

Changes in body weight.

-

Quality of life assessments.

-

-

-

Safety Monitoring:

-

Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.

-

Monitor vital signs and laboratory parameters throughout the study.

-

Assess for specific AEs associated with the MC4R agonist class, such as nausea, diarrhea, and hyperpigmentation.

-

III. Visualization of Pathways and Workflows

Signaling Pathway of this compound

Caption: this compound's mechanism of action as an MC4R agonist.

Experimental Workflow for Phase 2 Clinical Trial

Caption: Workflow of the Phase 2 clinical trial of this compound.

References

- 1. This compound by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rhythmtx.com [rhythmtx.com]

- 4. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist this compound in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

Application Notes and Protocols for Measuring Bivamelagon Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a critical role in regulating energy homeostasis, appetite, and body weight.[1] As a therapeutic candidate for obesity and related metabolic disorders, robust and reproducible in vitro assays are essential for characterizing its pharmacological activity.[1][2] These application notes provide detailed protocols for key in vitro assays to measure the binding affinity and functional potency of this compound at the human MC4R.

Mechanism of Action and Signaling Pathway